molecular formula C9H6F2N2O B2709829 2-cyano-N-(2,4-difluorophenyl)acetamide CAS No. 1961-38-2

2-cyano-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2709829
CAS No.: 1961-38-2
M. Wt: 196.157
InChI Key: HRYUCAHUDHPLDZ-UHFFFAOYSA-N
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Description

2-cyano-N-(2,4-difluorophenyl)acetamide is an organic compound with the molecular formula C9H6F2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group (–CN) and a difluorophenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with cyanoacetic acid in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include anhydrous potassium carbonate and dichloromethane as the solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to produce corresponding acids and amines.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted acetamides, acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-cyano-N-(2,4-difluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The cyano group and difluorophenyl group play crucial roles in its activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(4-fluorophenyl)acetamide: Similar structure but with a single fluorine atom.

    2-cyano-N-(2,6-difluorophenyl)acetamide: Similar structure with fluorine atoms at different positions.

Uniqueness

2-cyano-N-(2,4-difluorophenyl)acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

2-cyano-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYUCAHUDHPLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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